1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine
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Overview
Description
1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine is a compound that belongs to the class of imidazopyridines, which are fused bicyclic heterocycles. These compounds are recognized for their wide range of applications in medicinal chemistry and material science due to their unique structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine can be synthesized through various methods, including multicomponent reactions, condensation reactions, and oxidative coupling . One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another approach is the use of β-cyclodextrin-SO3H as a catalyst in a three-component reaction .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. Multicomponent reactions are favored due to their ability to produce a wide range of products while avoiding complex multistage syntheses .
Chemical Reactions Analysis
Types of Reactions: 1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit Rab11A prenylation, which is a key process in cellular functions . The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to alterations in cellular signaling pathways .
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridin-2-yl-ethan-1-amine hydrochloride
- Imidazo[1,2-a]pyridin-3-yl-acetic acids
- Imidazo[1,2-a]pyrimidin-2-yl-ethan-1-amine hydrochloride
Uniqueness: 1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to other imidazopyridine derivatives, it exhibits a broader range of biological activities and has been shown to be more potent in certain applications .
Biological Activity
1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine is a compound belonging to the imidazo[1,2-a]pyridine family, characterized by its unique bicyclic structure that combines imidazole and pyridine rings. This structural configuration contributes to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms, therapeutic potential, and comparative analysis with related compounds.
- Molecular Formula : C10H11N3
- Molecular Weight : Approximately 175.23 g/mol
- Structure : The compound features a methyl group at the 7-position of the imidazo ring, which enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Anticancer Activity
Studies have shown that derivatives of imidazo[1,2-a]pyridine, including this compound, possess significant anticancer properties. For instance, a series of synthesized compounds based on the imidazo[1,2-a]pyridine scaffold were evaluated for their cytotoxic effects against various cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value indicative of its effectiveness as a potential anticancer agent .
Table 1: Summary of Anticancer Activity
Compound | Cell Line | IC50 (µg/mL) | Effect |
---|---|---|---|
C5 | MCF-7 | 90.97 | Cytotoxic |
D4 | MCF-7 | Higher than C5 | Less effective |
The mechanism through which this compound exerts its anticancer effects involves interaction with specific molecular targets within cancer cells. This interaction can lead to apoptosis (programmed cell death), inhibition of cell proliferation, and disruption of signaling pathways crucial for cancer survival .
Comparative Analysis
When compared to other compounds within the imidazo[1,2-a]pyridine class, this compound exhibits unique structural features and biological activities.
Table 2: Comparison with Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
C5 | Methyl substitution at 7-position | Significant anticancer activity |
D4 | Lacks methyl group | Reduced potency |
E | Different chain length | Varies in receptor affinity |
Case Studies
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as targeted covalent inhibitors in cancer therapy. For example, a study focused on developing KRAS G12C inhibitors utilized the imidazo[1,2-a]pyridine scaffold to create potent anticancer agents. The results indicated that these derivatives could effectively target mutated cancer cells while sparing normal cells .
Properties
Molecular Formula |
C9H11N3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-imidazo[1,2-a]pyridin-3-ylethanamine |
InChI |
InChI=1S/C9H11N3/c1-7(10)8-6-11-9-4-2-3-5-12(8)9/h2-7H,10H2,1H3 |
InChI Key |
XVTYDMPYGMBYBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C2N1C=CC=C2)N |
Origin of Product |
United States |
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